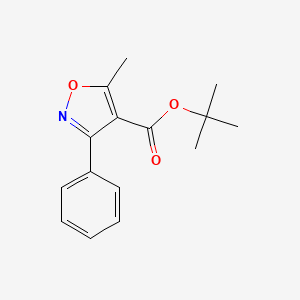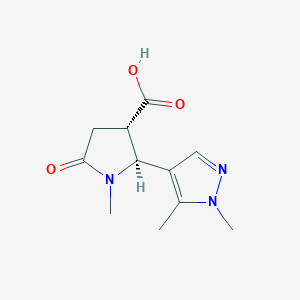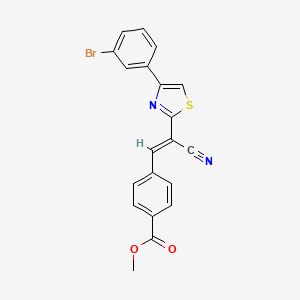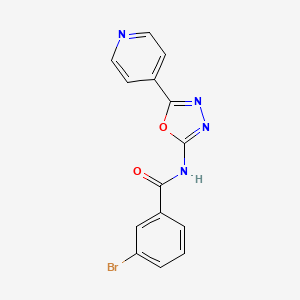
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate is a chemical entity that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The tert-butyl group attached to the ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related isoxazole compounds has been explored in various studies. For instance, the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been achieved through a novel route involving a selective Sandmeyer reaction, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been reported, which demonstrates the versatility of tert-butyl groups in synthetic chemistry .
Molecular Structure Analysis
Structural studies of compounds similar to this compound have been conducted, revealing insights into their molecular geometry. For example, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, showing a planar heterocyclic core and intermolecular interactions that could be relevant to the isoxazole compound .
Chemical Reactions Analysis
The reactivity of isoxazole derivatives has been studied, with findings such as the formation of unexpected rearrangement products upon treatment with ethyl chloroacetate under basic conditions . This suggests that this compound may also undergo interesting chemical transformations under various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-substituted compounds have been characterized in several studies. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included spectroscopic analysis and X-ray diffraction studies, which could provide a template for the analysis of this compound . Additionally, the formation of hydrogen-bonded chains and aggregates in related compounds indicates the potential for this compound to participate in similar intermolecular interactions .
Aplicaciones Científicas De Investigación
1. Synthesis of Novel Organic Compounds
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate plays a crucial role in the synthesis of various novel organic compounds. One such example is its use in synthesizing halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid. These derivatives show potential in forming substitution products with nucleophilic agents, demonstrating the compound's versatility in organic synthesis (Pevzner, 2003).
2. Intermediate for Biologically Active Compounds
It is also used as an important intermediate in the synthesis of biologically active compounds. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized from this compound, is vital for creating benzimidazole compounds with potential biological activities (Ya-hu, 2010).
3. Development of Anticancer Drugs
Another significant application is in the development of small molecule anticancer drugs. tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, has been used as an intermediate in synthesizing these drugs, highlighting its importance in pharmaceutical research (Zhang et al., 2018).
4. Generation of Aryl Radicals
In organic chemistry, tert-Butyl phenylazocarboxylates, derived from this compound, have been utilized as building blocks for the generation of aryl radicals. These radicals find applications in various reactions, including oxygenation, halogenation, and coupling processes (Jasch et al., 2012).
5. Synthesis of Fluorescent Compounds
This compound also finds its application in the synthesis of fluorescent compounds, particularly in the creation of carboxyl-containing aminophenols and phenoxazines. These fluorescent compounds are essential in various scientific and industrial applications due to their broad spectral range emission (Ivakhnenko et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Mecanismo De Acción
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
tert-butyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-12(14(17)18-15(2,3)4)13(16-19-10)11-8-6-5-7-9-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHWOZLEFNJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)
![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)


amine hydrochloride](/img/structure/B3016214.png)
![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyridine](/img/structure/B3016219.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)
![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)